4-Fluoro-1-methylindoline-2,3-dione
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Overview
Description
4-Fluoro-1-methylindoline-2,3-dione is a fluorinated indole derivative. Indole derivatives are significant in the field of organic chemistry due to their diverse biological activities and applications in medicinal chemistry . The presence of a fluorine atom in the compound enhances its chemical properties, making it a valuable compound for various scientific research applications .
Preparation Methods
The synthesis of 4-Fluoro-1-methylindoline-2,3-dione involves several steps. One common method is the electrophilic fluorination of indole derivatives. For instance, treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at -78°C results in the formation of fluorinated indoline derivatives . Another method involves the use of cesium fluoroxysulfate (CsOSO3F) or Selectfluor for the fluorination of indoles, leading to the formation of 3-fluoroindolines . These methods highlight the importance of reaction conditions and reagents in the synthesis of fluorinated indole derivatives.
Chemical Reactions Analysis
4-Fluoro-1-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Fluoro-1-methylindoline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated indole derivatives.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain receptors, making it effective in modulating biological activities . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Fluoro-1-methylindoline-2,3-dione can be compared with other similar compounds, such as:
1-Methylindoline-2,3-dione: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
5-Fluoro-1-methylindoline-2,3-dione: The fluorine atom is positioned differently, leading to variations in its chemical behavior and applications.
N-Methylindoline-2,3-dione: Another indole derivative with different substituents, affecting its reactivity and uses.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H6FNO2 |
---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
4-fluoro-1-methylindole-2,3-dione |
InChI |
InChI=1S/C9H6FNO2/c1-11-6-4-2-3-5(10)7(6)8(12)9(11)13/h2-4H,1H3 |
InChI Key |
SMYRYBUOPAWGQF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC=C2)F)C(=O)C1=O |
Origin of Product |
United States |
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